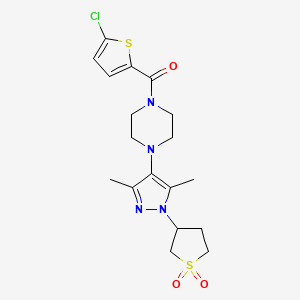
(5-chlorothiophen-2-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-chlorothiophen-2-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H23ClN4O3S2 and its molecular weight is 442.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5-chlorothiophen-2-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be depicted as follows:
This compound features a chlorothiophene moiety and a piperazine ring linked to a pyrazole derivative, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the thiophene and pyrazole rings followed by coupling reactions with piperazine derivatives. The specific synthetic pathways are crucial for optimizing yield and purity, which directly affect biological activity.
Cytotoxicity
Recent studies have assessed the cytotoxic effects of compounds similar to this compound against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5f | C6 | 5.13 | Induces apoptosis |
| 5f | SH-SY5Y | 5.00 | Cell cycle arrest |
The IC50 values indicate that compound 5f exhibits significant cytotoxicity against glioma and neuroblastoma cell lines, outperforming traditional chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) .
The mechanism by which this compound exerts its cytotoxic effects involves:
- Induction of Apoptosis : Flow cytometry analysis revealed that a significant proportion of cell death was due to apoptosis, with late apoptotic cells constituting approximately 69.27% of total deaths in treated populations.
- Cell Cycle Arrest : The compound was shown to inhibit cell cycle progression at various phases (G0/G1: 45.1%, S: 32.9%, G2/M: 19.5%) .
Case Studies
Several case studies highlight the biological relevance of compounds related to this compound:
- Study on Glioma Treatment : A study demonstrated that similar pyrazole derivatives significantly reduced tumor growth in glioma models by inducing apoptosis and inhibiting angiogenesis.
- Neuroprotective Effects : Another investigation suggested that these compounds could have neuroprotective properties through modulation of oxidative stress pathways.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O3S2/c1-12-17(13(2)23(20-12)14-5-10-28(25,26)11-14)21-6-8-22(9-7-21)18(24)15-3-4-16(19)27-15/h3-4,14H,5-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQONDNLEQCPISU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














